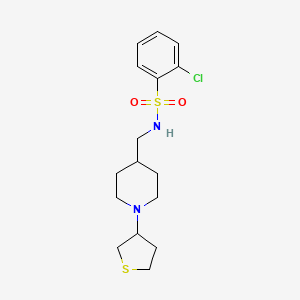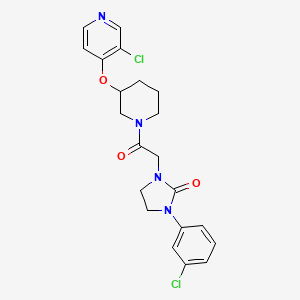
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DT-010.
Mecanismo De Acción
DT-010 exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DT-010 also exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, DT-010 has been found to modulate the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
DT-010 has been found to possess significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DT-010 has also been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney. Additionally, DT-010 has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-010 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, DT-010 has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its complex synthesis method requires expertise in organic chemistry.
Direcciones Futuras
DT-010 has significant potential for future research. Some of the future directions for research include:
1. Investigating the potential use of DT-010 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying the effects of DT-010 on the gut microbiome and its potential use in the treatment of gastrointestinal diseases.
3. Investigating the potential use of DT-010 in the treatment of metabolic disorders such as obesity and metabolic syndrome.
4. Studying the effects of DT-010 on the immune system and its potential use in the treatment of autoimmune diseases.
5. Investigating the potential use of DT-010 as a dietary supplement for its antioxidant and anti-inflammatory effects.
Conclusion:
DT-010 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses significant antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, diabetes, and cardiovascular diseases. DT-010 has several advantages for lab experiments, but its complex synthesis method and relatively high cost are some of its limitations. Future research directions include investigating the potential use of DT-010 in the treatment of other diseases and studying its effects on the immune system and the gut microbiome.
Métodos De Síntesis
DT-010 is synthesized through a multistep process that involves the reaction of 2,3-dihydrothiophene-3-one with m-toluidine in the presence of trifluoroacetic anhydride. The resulting product is then treated with hydrogen peroxide to obtain DT-010. The synthesis method of DT-010 is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DT-010 has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. DT-010 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c1-9-3-2-4-10(7-9)17(12(18)13(14,15)16)11-5-6-21(19,20)8-11/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRZBFZWCDFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)
![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)
![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)


![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
